2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-11-5-6-14-12-15(9-10-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIXDPWGXNJYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from any by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with different properties.
Scientific Research Applications
Cancer Treatment Applications
Inhibition of Kinase Pathways
One of the primary applications of 2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is its role as a c-Met inhibitor . The c-Met pathway is often dysregulated in various cancers, contributing to tumor growth and metastasis. Compounds that inhibit this pathway can potentially serve as effective cancer therapies. Research has shown that similar compounds can effectively disrupt the signaling pathways associated with hepatocyte growth factor (HGF) and c-Met, leading to reduced tumor proliferation and enhanced apoptosis in cancer cells .
Case Study: Efficacy in Tumor Models
In preclinical studies, compounds with structural similarities to this compound have demonstrated promising results. For instance, a study indicated that related benzamide derivatives exhibited significant antitumor activity in xenograft models of lung cancer. The mechanism involved the inhibition of cell proliferation and induction of apoptosis through modulation of key signaling pathways .
Neurodegenerative Disease Applications
Antiprion Activity
Another notable application of this compound is its potential in treating neurodegenerative diseases, particularly those related to prion proteins. Research has indicated that certain benzamide derivatives can inhibit the formation of pathogenic prion proteins (PrP^Sc), which are implicated in diseases like Creutzfeldt-Jakob disease . The ability to inhibit PrP^Sc formation could provide a therapeutic avenue for managing these debilitating conditions.
Case Study: Inhibition Assays
In vitro assays using neuronal cell lines have shown that compounds similar to this compound significantly reduce the levels of PrP^Sc. For example, a study reported that specific structural modifications led to enhanced potency against prion replication in ScN2a cells, demonstrating a clear structure-activity relationship that could guide future drug design .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that this compound has favorable absorption characteristics and metabolic stability in liver microsomes from both mice and humans. Such profiles are essential for ensuring effective dosing regimens while minimizing toxicity .
Data Summary Table
| Application Area | Mechanism | Model/Study Type | Findings |
|---|---|---|---|
| Cancer Treatment | c-Met pathway inhibition | Xenograft models | Significant reduction in tumor growth |
| Neurodegenerative Diseases | Inhibition of PrP^Sc formation | In vitro assays | Reduced levels of pathogenic prion proteins |
| Pharmacokinetics | Absorption and metabolic stability | Liver microsome studies | Favorable pharmacokinetic profile |
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzamide derivatives with modifications on the tetrahydroquinoline ring. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: Fluorine vs. Isobutyryl vs. Trifluoroacetyl: The isobutyryl group in the target compound provides moderate electron-donating effects, contrasting with the strong electron-withdrawing trifluoroacetyl group in ’s analog. This difference may alter binding affinities to enzymes like acyltransferases .
Pharmacological Implications: The tetrahydroquinoline core in the target compound shares similarities with ’s derivatives but differs in substituent placement. For example, the 1-ethyl-2-oxo group in ’s compound introduces a ketone, which may affect redox stability compared to the saturated isobutyryl group . Sulfonamide-containing analogs () exhibit stronger hydrogen-bonding capacity, which could enhance target engagement but reduce blood-brain barrier penetration relative to the target compound’s benzamide .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in (e.g., nucleophilic acyl substitution for isobutyryl attachment). However, the absence of sulfonamide or trifluoroacetyl groups simplifies purification compared to ’s multi-step process .
Biological Activity
The compound 2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a member of the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique chemical structure that contributes to its biological properties. The presence of a fluorine atom and an isobutyryl group enhances its lipophilicity and potentially its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18FN3O |
| Molecular Weight | 299.33 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Research indicates that compounds like this compound may exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could modulate receptors associated with neurotransmission and inflammation.
Therapeutic Potential
The compound has shown promise in several therapeutic areas:
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Neurological Effects : The tetrahydroquinoline structure is known for neuroprotective properties, indicating possible applications in neurodegenerative conditions.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of tetrahydroquinoline derivatives. Results indicated that these compounds could significantly reduce levels of TNF-α and IL-6 in vitro, suggesting a mechanism for reducing inflammation .
- Neuroprotective Activity : Another study evaluated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results showed a marked decrease in cell death and improved cell viability .
- PDE Inhibition : Research on phosphodiesterase (PDE) inhibitors highlights the potential of tetrahydroquinoline derivatives in treating respiratory diseases. Compounds exhibiting PDE inhibition can lead to reduced airway hyperreactivity .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction yields be optimized?
- Methodology : Use a multi-step synthesis involving (i) Friedel-Crafts acylation to introduce the isobutyryl group to tetrahydroquinoline, (ii) fluorobenzoylation via amide coupling (e.g., HATU/DMAP-mediated reactions), and (iii) purification via column chromatography with gradient elution (hexane/ethyl acetate). Optimize yields by controlling stoichiometry (1:1.2 molar ratio for acylating agents) and reaction temperature (0–5°C for acylation steps) .
- Data Note : Intermediate characterization should include H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS (M+1 = 397.4) .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodology : Employ orthogonal analytical techniques:
- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase, UV detection at 254 nm. Purity ≥95% is acceptable for in vitro studies .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (CHFNO, exact mass 396.15 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if applicable) .
Intermediate Research Questions
Q. What computational models are suitable for predicting the pharmacokinetic properties of this compound?
- Methodology : Apply Quantitative Structure-Property Relationship (QSPR) models to estimate logP (lipophilicity) and aqueous solubility. Use software like Schrödinger’s QikProp or open-source tools (e.g., RDKit) with descriptors such as topological polar surface area (TPSA) and hydrogen-bond acceptors/donors .
- Key Data : Predicted logP = 3.2 ± 0.3 (moderate blood-brain barrier penetration); TPSA = 65 Ų (suggesting moderate oral bioavailability) .
Q. How can researchers investigate the compound’s potential as a kinase inhibitor?
- Methodology :
- In Vitro Assays : Use recombinant kinases (e.g., EGFR, MAPK) with ADP-Glo™ assays to measure IC values. Include staurosporine as a positive control.
- Structural Analysis : Molecular docking (AutoDock Vina) to map interactions between the fluorobenzamide moiety and kinase ATP-binding pockets .
- Contradiction Alert : Discrepancies between computational predictions and experimental IC values may arise due to solvent effects or protein flexibility. Validate with alanine-scanning mutagenesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., C NMR shifts) for this compound?
- Methodology :
- Dynamic NMR : Analyze variable-temperature C NMR to detect conformational exchange (e.g., rotameric states of the isobutyryl group).
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate chemical shifts with GIAO approximation. Compare with experimental data to assign signals .
Q. What strategies are recommended for studying synergistic effects with anticancer agents?
- Methodology :
- Combinatorial Screening : Use a matrix design (e.g., 5 × 5 concentration grid) with cisplatin or paclitaxel. Assess synergy via Chou-Talalay combination index (CI < 1 indicates synergy).
- Mechanistic Profiling : RNA-seq to identify pathways (e.g., apoptosis, DNA repair) modulated by the compound alone vs. combinations .
- Data Interpretation : Synergy may arise from dual targeting of tubulin polymerization (fluorobenzamide) and platinum-DNA adduct formation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
